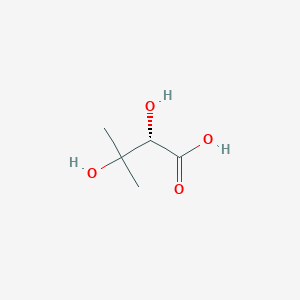
(2S)-2,3-Dihydroxy-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2,3-Dihydroxy-3-methylbutanoic acid is an organic compound with the molecular formula C5H10O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-Dihydroxy-3-methylbutanoic acid can be achieved through several methods. One common approach involves the use of ozonolysis, where alkenes are cleaved using ozone (O3) to produce carbonyl compounds. This reaction typically involves the formation of an ozonide intermediate, which is then treated with a reducing agent such as dimethyl sulfide or zinc to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale ozonolysis processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2,3-Dihydroxy-3-methylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, leading to the formation of diverse products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) can be used to oxidize this compound, leading to the formation of carboxylic acids.
Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles, resulting in the replacement of functional groups.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2S)-2,3-Dihydroxy-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating metabolic disorders and other medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products .
Wirkmechanismus
The mechanism by which (2S)-2,3-Dihydroxy-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-Hydroxy-2H-chromene-2-carboxylic acid
- (2S)-2-Hydroxyoctanoic acid
- (2R, 3R)-Tartaric acid
- (2S, 3S)-Tartaric acid
Uniqueness
What sets (2S)-2,3-Dihydroxy-3-methylbutanoic acid apart from similar compounds is its specific chiral configuration and the presence of both hydroxyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
63903-90-2 |
|---|---|
Molekularformel |
C5H10O4 |
Molekulargewicht |
134.13 g/mol |
IUPAC-Name |
(2S)-2,3-dihydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/t3-/m1/s1 |
InChI-Schlüssel |
JTEYKUFKXGDTEU-GSVOUGTGSA-N |
Isomerische SMILES |
CC(C)([C@@H](C(=O)O)O)O |
Kanonische SMILES |
CC(C)(C(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




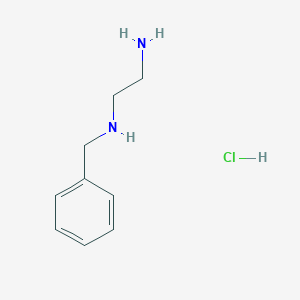
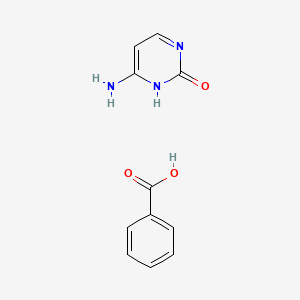
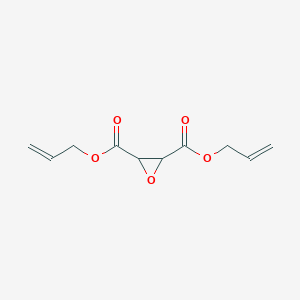
![1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene](/img/structure/B14489091.png)
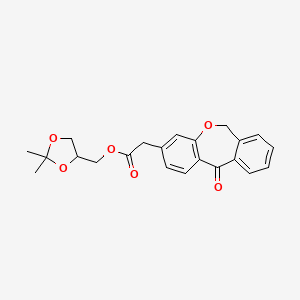
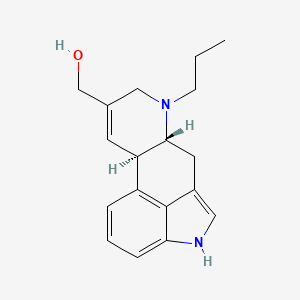
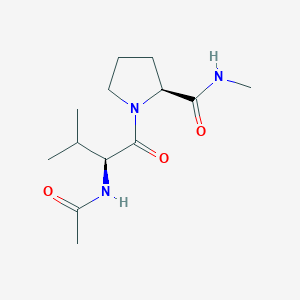
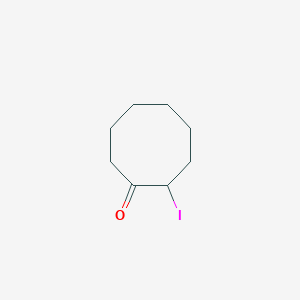
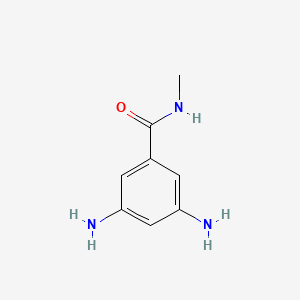

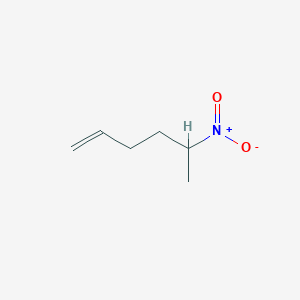
![5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14489149.png)
